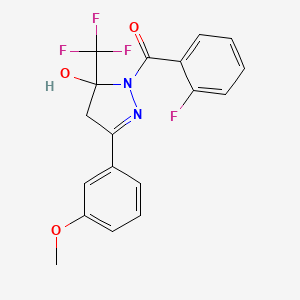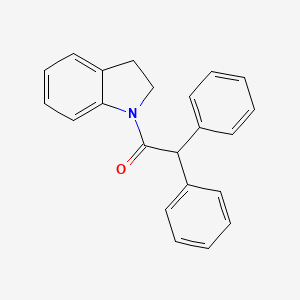![molecular formula C21H26N2O2S B6074181 5-acetyl-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-2-thiophenecarboxamide](/img/structure/B6074181.png)
5-acetyl-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-acetyl-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-2-thiophenecarboxamide is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as UMB 425 or UM-425 and belongs to the class of drugs known as piperidine derivatives. In
作用機序
The exact mechanism of action of UM-425 is not fully understood. However, it is believed to act as a modulator of various signaling pathways such as the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. UM-425 has also been shown to inhibit the activity of histone deacetylases (HDACs) which play a role in gene expression and chromatin remodeling.
Biochemical and Physiological Effects:
UM-425 has been shown to have various biochemical and physiological effects. In cancer research, UM-425 has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In Alzheimer's disease research, UM-425 has been shown to reduce inflammation, improve cognitive function, and reduce beta-amyloid plaques. In Parkinson's disease research, UM-425 has been shown to protect dopaminergic neurons and improve motor function.
実験室実験の利点と制限
The advantages of using UM-425 in lab experiments include its potential therapeutic applications, its ability to modulate various signaling pathways, and its ability to inhibit HDACs. However, the limitations of using UM-425 in lab experiments include its limited availability, its complex synthesis method, and its potential toxicity.
将来の方向性
There are several future directions for research on UM-425. One direction is to further explore its potential therapeutic applications in various diseases. Another direction is to investigate its mechanism of action in more detail. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for UM-425. Finally, future research could investigate the potential toxicity of UM-425 and develop strategies to mitigate any adverse effects.
Conclusion:
In conclusion, UM-425 is a synthetic compound that has shown potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Its mechanism of action is not fully understood, but it is believed to act as a modulator of various signaling pathways and inhibit HDACs. UM-425 has various biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. Finally, there are several future directions for research on UM-425, including exploring its potential therapeutic applications, investigating its mechanism of action, developing more efficient synthesis methods, and investigating its potential toxicity.
合成法
The synthesis of UM-425 involves the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form 2-thiophenecarbonyl chloride. This intermediate is then reacted with N-methylpiperidine to form the N-methyl-N-[1-(2-thiophenecarbonyl)-3-piperidinyl] intermediate. The final step involves the reaction of this intermediate with 2-phenylethylamine and acetic anhydride to form UM-425.
科学的研究の応用
UM-425 has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, UM-425 has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, UM-425 has been shown to improve cognitive function and reduce the accumulation of beta-amyloid plaques. In Parkinson's disease research, UM-425 has been shown to protect dopaminergic neurons and improve motor function.
特性
IUPAC Name |
5-acetyl-N-methyl-N-[1-(2-phenylethyl)piperidin-3-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2S/c1-16(24)19-10-11-20(26-19)21(25)22(2)18-9-6-13-23(15-18)14-12-17-7-4-3-5-8-17/h3-5,7-8,10-11,18H,6,9,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMCUFPCWURJQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C(=O)N(C)C2CCCN(C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N~1~,N~1~-dimethyl-N~4~-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-1,4-piperidinedicarboxamide](/img/structure/B6074098.png)
![N-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-pyridinylmethyl)-2-piperidinecarboxamide](/img/structure/B6074102.png)
![2-(3,4-dimethoxyphenyl)-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide](/img/structure/B6074105.png)

![[4-(3,4-dimethylphenoxy)but-2-yn-1-yl]methylamine hydrochloride](/img/structure/B6074141.png)

![3-hydroxy-1-(3-methylbenzyl)-3-({[(5-methyl-2-thienyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6074163.png)
![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-2-(4-morpholinyl)benzamide](/img/structure/B6074171.png)
![6-(dimethylamino)-2-(2-hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B6074172.png)
![N-(3-methoxyphenyl)-2-(5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6074177.png)
![5-chloro-N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-hydroxybenzohydrazide](/img/structure/B6074189.png)
![ethyl N-{[1-(4-chlorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-beta-alaninate](/img/structure/B6074194.png)
![1-[isopropyl(methyl)amino]-3-(2-methoxy-4-{[methyl(2-pyrazinylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6074207.png)

